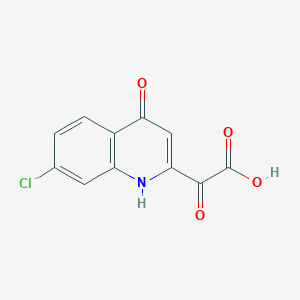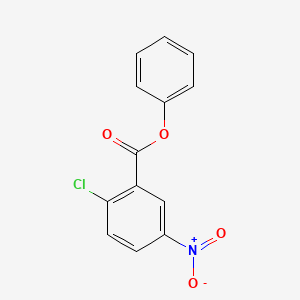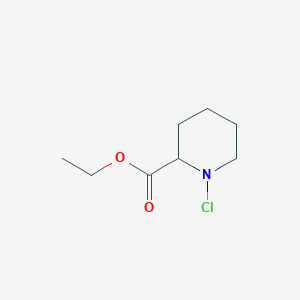
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-4-oxo-1H-quinoline-2-carboxylic acid.
Reaction Conditions: The carboxylic acid is then reacted with an appropriate acylating agent under controlled conditions to introduce the oxoacetic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Automation: Automated systems for monitoring and controlling the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can lead to the formation of aminoquinoline derivatives.
Applications De Recherche Scientifique
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways: It may modulate specific biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2-carboxylic acid: A related compound with similar structural features.
7-chloro-4-oxo-1H-quinoline-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-oxoacetic acid derivatives: Compounds with similar functional groups.
Uniqueness
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid is unique due to its specific combination of the quinoline and oxoacetic acid moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H6ClNO4 |
|---|---|
Poids moléculaire |
251.62 g/mol |
Nom IUPAC |
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-5-1-2-6-7(3-5)13-8(4-9(6)14)10(15)11(16)17/h1-4H,(H,13,14)(H,16,17) |
Clé InChI |
YARGYAIFGYQKKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















